molecular formula C19H25N3O2S2 B2791217 8-((4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)sulfonyl)quinoline CAS No. 2034609-91-9

8-((4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)sulfonyl)quinoline

Cat. No. B2791217
CAS RN: 2034609-91-9
M. Wt: 391.55
InChI Key: WBJDZOIGKNIPMW-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including a tetrahydro-2H-thiopyran-4-yl group, a 1,4-diazepan-1-yl group, and a sulfonyl group attached to a quinoline .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydro-2H-thiopyran-4-yl group, for instance, is a six-membered ring containing sulfur and an additional heteroatom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the diazepan ring might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of polar functional groups like the sulfonyl group would likely make the compound polar and potentially soluble in polar solvents .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, reactivity, and potential applications. For instance, if it shows promising biological activity, it could be investigated as a potential pharmaceutical compound .

properties

IUPAC Name

8-[[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c23-26(24,18-6-1-4-16-5-2-9-20-19(16)18)22-11-3-10-21(12-13-22)17-7-14-25-15-8-17/h1-2,4-6,9,17H,3,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJDZOIGKNIPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)sulfonyl)quinoline

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